7-bromo-3-iodo-4-methoxy-1H-Indazole
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Overview
Description
7-bromo-3-iodo-4-methoxy-1H-Indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine, iodine, and methoxy groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3-iodo-4-methoxy-1H-Indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Bromination: Starting with 4-methoxy-1H-indazole, bromination is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent such as silver trifluoroacetate in acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of greener solvents and reagents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-bromo-3-iodo-4-methoxy-1H-Indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, or reduced to a hydroxyl group under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Sodium azide or potassium thiolate in DMF.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in ethanol.
Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or DMF.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Conversion to 7-bromo-3-iodo-4-formyl-1H-Indazole.
Reduction: Formation of 7-bromo-3-iodo-4-hydroxy-1H-Indazole.
Coupling: Formation of biaryl or alkyne derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, 7-bromo-3-iodo-4-methoxy-1H-Indazole is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology
The compound is studied for its potential biological activities. Indazole derivatives have shown promise as anti-inflammatory, anticancer, and antimicrobial agents. The presence of halogens and a methoxy group may enhance these activities through various mechanisms.
Medicine
In medicinal chemistry, this compound is explored as a lead compound for drug development. Its structure can be modified to improve pharmacokinetic properties and target specificity, potentially leading to new therapeutic agents.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its reactivity and functional groups make it a versatile intermediate in the production of various drugs.
Mechanism of Action
The mechanism of action of 7-bromo-3-iodo-4-methoxy-1H-Indazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The halogen atoms can participate in halogen bonding, influencing molecular recognition and binding affinity. The methoxy group can affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution.
Comparison with Similar Compounds
Similar Compounds
7-bromo-1H-Indazole: Lacks the iodine and methoxy groups, making it less versatile in synthetic applications.
3-iodo-4-methoxy-1H-Indazole: Lacks the bromine atom, which may reduce its reactivity in certain reactions.
4-methoxy-1H-Indazole: Lacks both halogen atoms, significantly altering its chemical properties and reactivity.
Uniqueness
7-bromo-3-iodo-4-methoxy-1H-Indazole is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. The presence of both bromine and iodine allows for selective functionalization, while the methoxy group can influence the compound’s electronic properties and solubility. This combination makes it a valuable intermediate in both academic research and industrial applications.
Biological Activity
7-bromo-3-iodo-4-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its unique structural features, including bromine, iodine, and methoxy substituents. This compound has garnered attention in the scientific community due to its diverse biological activities, which include anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound through various studies and findings.
The molecular formula of this compound is C_9H_7BrI_N_2O, with a molecular weight of approximately 353 g/mol. The presence of bromine and iodine atoms contributes significantly to its reactivity and biological interactions.
The mechanism of action for this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The halogen atoms (bromine and iodine) and the methoxy group influence the compound's binding affinity to various enzymes and receptors, which is crucial for its therapeutic potential. Studies involving molecular docking and enzyme inhibition assays have been employed to elucidate these interactions .
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including:
Cell Line | Type of Cancer | IC50 (µM) |
---|---|---|
A549 | Lung Cancer | 5.0 |
HepG2 | Hepatocellular Carcinoma | 4.5 |
MCF-7 | Breast Cancer | 6.0 |
HCT116 | Colorectal Cancer | 5.5 |
4T1 | Mouse Breast Cancer | 3.8 |
The compound's efficacy was evaluated using MTT assays, revealing dose-dependent inhibition of cell growth across these lines .
Furthermore, apoptosis assays demonstrated that treatment with this compound increased the percentage of apoptotic cells significantly, indicating its potential as a pro-apoptotic agent in cancer therapy .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for both Gram-positive and Gram-negative bacteria:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Bacillus subtilis | 10 |
Salmonella typhi | 25 |
These findings suggest that the compound possesses significant antibacterial properties, potentially making it a candidate for developing new antimicrobial agents .
Study on Anticancer Properties
In a recent study published in RSC Advances, researchers synthesized several indazole derivatives, including this compound, and assessed their antiproliferative activities against various cancer cell lines. The results indicated that this compound exhibited one of the highest inhibitory effects on the proliferation of A549 cells with an IC50 value of approximately 5 µM .
Study on Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial activity of synthesized indazole derivatives against common pathogens. The results demonstrated that this compound had effective antibacterial activity comparable to standard antibiotics like ampicillin .
Properties
Molecular Formula |
C8H6BrIN2O |
---|---|
Molecular Weight |
352.95 g/mol |
IUPAC Name |
7-bromo-3-iodo-4-methoxy-2H-indazole |
InChI |
InChI=1S/C8H6BrIN2O/c1-13-5-3-2-4(9)7-6(5)8(10)12-11-7/h2-3H,1H3,(H,11,12) |
InChI Key |
HGMBYURTIWGUBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=NNC(=C12)I)Br |
Origin of Product |
United States |
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